![molecular formula C10H7NO3 B3418314 alpha-Cyano-4-hydroxycinnamic acid CAS No. 122520-77-8](/img/structure/B3418314.png)
alpha-Cyano-4-hydroxycinnamic acid
Overview
Description
Alpha-Cyano-4-hydroxycinnamic acid (α-CHCA) is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group . It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .
Synthesis Analysis
A new MALDI sample preparation technique for peptide analysis using the matrix α-CHCA and prestructured sample supports has been presented . The preparation integrates sample purification, based on the affinity of microcrystalline CHCA for peptides, thereby simplifying the analysis of crude peptide mixtures .
Molecular Structure Analysis
The molecular formula of α-CHCA is C10H7NO3 . Its molecular weight is 189.17 g/mol . The IUPAC name is (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid .
Chemical Reactions Analysis
α-CHCA acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange .
Physical And Chemical Properties Analysis
α-CHCA is a yellow powder . Its melting point is between 245 to 250 °C .
Scientific Research Applications
Matrix in MALDI Mass Spectrometry
α-CHCA is widely used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . It facilitates the ionization of peptides and proteins in a MALDI time-of-flight (TOF) mass spectrometer .
Analysis of Peptides and Oligonucleotides
In addition to proteins, α-CHCA is also used in the analysis of peptides and oligonucleotides . This makes it a versatile matrix for a wide range of biomolecules.
Encapsulation into NaY Zeolite
α-CHCA has been used in the encapsulation into NaY zeolite . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts, and the encapsulation of α-CHCA could potentially enhance these properties.
Inhibition of Tyrosinase Activity
α-CHCA has been found to inhibit the monophenolase activity and diphenolase activity of mushroom tyrosinase . Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors have potential applications in cosmetics and therapeutic industries.
Blocking Monocarboxylate Transporters
α-CHCA has been used to block monocarboxylate transporters . Monocarboxylate transporters are integral membrane proteins that facilitate the transport of certain monocarboxylates across the plasma membrane, and their inhibitors could have potential therapeutic applications.
Hydrophobic Matrix Solution for MALDI-TOF Mass Spectrometry
α-CHCA is a useful hydrophobic matrix solution for MALDI-TOF mass spectrometry . Its hydrophobic nature can enhance the desorption and ionization of hydrophobic analytes.
Mechanism of Action
Target of Action
Alpha-Cyano-4-hydroxycinnamic acid (CHCA) primarily targets monocarboxylate transporters (MCTs) . These transporters play a crucial role in the transport of lactate, pyruvate, and other monocarboxylates across the cell membrane .
Mode of Action
CHCA acts as a specific inhibitor of MCTs . It inhibits the transport of monocarboxylates, including lactate and pyruvate . Additionally, it is reported to block β-cell apical anion exchange .
Biochemical Pathways
The inhibition of MCTs by CHCA affects the transport of lactate and pyruvate, key molecules in the glycolytic pathway . This can potentially disrupt the energy metabolism of cells, particularly in cancer cells that rely heavily on glycolysis.
Pharmacokinetics
Its solubility in water and polar organic solvents suggests that it may have good bioavailability
Result of Action
The inhibition of MCTs by CHCA can disrupt the energy metabolism of cells, potentially leading to cell death . This has been observed in certain types of cancer cells , suggesting a potential use of CHCA in cancer therapy.
Action Environment
The action of CHCA can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and thus its efficacy . Additionally, its stability may be affected by factors such as temperature and pH.
Safety and Hazards
Future Directions
α-CHCA may play a therapeutic role in renal fibrosis associated with CKD by inhibiting collagen deposition and subsequent fibrosis and inflammation . It has been suggested that combining two or more anticancer drugs can provide additive or synergistic effects, improving therapeutic efficacy and delaying resistance .
properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLVVWMAFSXCK-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018295 | |
Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | alpha-Cyano-4-hydroxycinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11727 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
alpha-Cyano-4-hydroxycinnamic acid | |
CAS RN |
122520-77-8, 28166-41-8 | |
Record name | (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122520-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-3-(4-hydroxyphenyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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